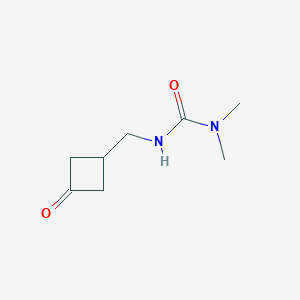
Difluorozinc;tetrafluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used as a hardener for concrete, a mothproofing agent for textiles, a glaze for glass and ceramics, and a plaster additive . This compound is recognized for its versatility and wide range of applications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc silicofluoride can be synthesized by reacting zinc oxide or zinc carbonate with hydrofluorosilicic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
ZnO+H2SiF6→ZnSiF6+H2O
Industrial Production Methods
In industrial settings, zinc silicofluoride is produced by dissolving zinc oxide or zinc carbonate in hydrofluorosilicic acid. The solution is then evaporated to obtain the crystalline form of zinc silicofluoride. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc silicofluoride primarily undergoes hydrolysis and redox reactions. It has weak oxidizing or reducing powers, but redox reactions can still occur .
Common Reagents and Conditions
Hydrolysis: Zinc silicofluoride can be hydrolyzed in the presence of water to form zinc hydroxide and silicic acid.
Redox Reactions: Although it has weak oxidizing or reducing powers, zinc silicofluoride can participate in redox reactions under specific conditions.
Major Products Formed
Hydrolysis: The hydrolysis of zinc silicofluoride results in the formation of zinc hydroxide and silicic acid.
Redox Reactions: Depending on the specific conditions and reagents used, various products can be formed through redox reactions involving zinc silicofluoride.
Wissenschaftliche Forschungsanwendungen
Zinc silicofluoride has numerous applications in scientific research and industry:
Biology and Medicine: While specific applications in biology and medicine are limited, its role as a mothproofing agent for textiles indirectly benefits public health by reducing the spread of pests.
Industry: Zinc silicofluoride is widely used as a hardener for concrete, a glaze for glass and ceramics, and a plaster additive.
Wirkmechanismus
Zinc silicofluoride exerts its effects primarily through its chemical interactions with other substances. When used as a hardener for concrete, it reacts with the components of the concrete mixture to form a more durable and resistant material. In mothproofing, it interacts with the fibers of textiles to create a protective barrier against pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Fluoride (ZnF₂): Zinc fluoride is another zinc-based compound with similar applications in industry.
Zinc Fluorosilicate: This compound is often used interchangeably with zinc silicofluoride and has similar properties and applications.
Uniqueness
Zinc silicofluoride is unique due to its combination of zinc and silicofluoride ions, which impart specific properties such as enhanced durability in concrete and effectiveness as a mothproofing agent. Its versatility and wide range of applications make it a valuable compound in various industries .
Eigenschaften
Molekularformel |
F6SiZn |
|---|---|
Molekulargewicht |
207.5 g/mol |
IUPAC-Name |
difluorozinc;tetrafluorosilane |
InChI |
InChI=1S/F4Si.2FH.Zn/c1-5(2,3)4;;;/h;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
WHTCETABRQYYES-UHFFFAOYSA-L |
Kanonische SMILES |
F[Si](F)(F)F.F[Zn]F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)

![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
![2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871232.png)

![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)






